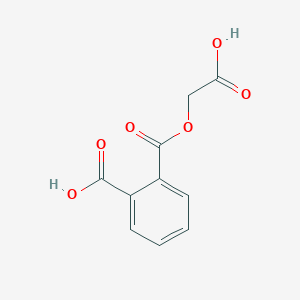

![molecular formula C14H19N3O4 B124067 2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one CAS No. 98159-88-7](/img/structure/B124067.png)

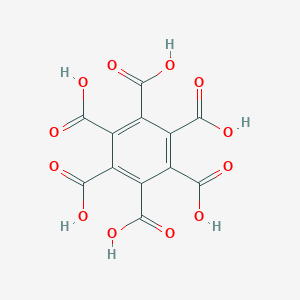

2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are a class of compounds known for their multidirectional biological activity . They have been extensively studied and have shown significant antibacterial activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, but the specific synthesis process for “2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one” is not available in the literature I have access to.Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be quite diverse, depending on the specific structure of the compound . Without specific information on “2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one”, it’s difficult to provide a detailed analysis of its chemical reactions.Applications De Recherche Scientifique

Pharmaceutical Research: Nefazodone Intermediate

This compound is utilized in the synthesis of Nefazodone , an antidepressant that functions as a serotonin antagonist and reuptake inhibitor . The unique structure of the triazolone serves as a building block, contributing to the pharmacological profile of the final therapeutic agent.

Organic Synthesis: Building Block

Due to its reactive triazolone core, the compound acts as a versatile building block in organic synthesis . It can undergo various chemical reactions, providing a pathway to synthesize a wide array of derivatives with potential biological activity.

Chemical Research: Solubility Studies

The solubility of this compound in various solvents like acetone, alcohols, and chloroform can be studied to understand its physicochemical properties . This information is crucial for developing appropriate formulations for different applications.

Mécanisme D'action

1,2,4-Triazole derivatives have been found to exhibit antimicrobial activity, and it’s suggested that they work by inhibiting the cytochrome P-450-dependent 14α-demethylation of lanosterol, leading to depletion of ergosterol and accumulation of sterol precursors . This results in the formation of a plasma membrane with altered structure and function .

Propriétés

IUPAC Name |

3-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-11(21-10-19-2)13-15-16-14(18)17(13)8-9-20-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAXZLOYLPARC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=O)N1CCOC2=CC=CC=C2)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20547447 |

Source

|

| Record name | 5-[1-(Methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one | |

CAS RN |

98159-88-7 |

Source

|

| Record name | 5-[1-(Methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20547447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)

![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)